molecular formula C9H12N6 B1490382 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098022-69-4

1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1490382
CAS No.: 2098022-69-4
M. Wt: 204.23 g/mol
InChI Key: RDQTZGQQZRXDSY-UHFFFAOYSA-N
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Description

1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C9H12N6 and its molecular weight is 204.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion . This inhibition is competitive, meaning that this compound competes with the substrate for the active site of the enzyme. Additionally, this compound has been found to interact with other proteins involved in metabolic pathways, potentially altering their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their function. For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, preventing the substrate from accessing it . This binding interaction is crucial for its inhibitory activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with oxidative stress and apoptosis in animal models . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, its inhibition of α-glucosidase impacts carbohydrate metabolism by reducing the breakdown of complex carbohydrates into glucose . This interaction can lead to changes in blood glucose levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization to other organelles, such as mitochondria, can also impact cellular metabolism and function.

Properties

IUPAC Name

1-(2-azidoethyl)-6-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-2-8-7-9-14(4-3-11-13-10)5-6-15(9)12-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQTZGQQZRXDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
Reactant of Route 6
1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.